N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with benzyl, ethyl, methoxy, and dimethyl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with N-benzyl-N-ethylamine under basic conditions to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Industry:
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial growth and replication.
Comparison with Similar Compounds
- N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
- N-benzyl-N-ethyl-3-methoxy-4,5-dimethylbenzenesulfonamide
Comparison:
- Structural Differences: The position of the methoxy group varies among these compounds, which can influence their chemical reactivity and biological activity.
- Unique Features: N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide’s specific substitution pattern may confer unique properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-15(3)14(2)11-17(18)22-4/h6-12H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJXQZWTYHKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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